N1-(3-(dimethylamino)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
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Overview
Description
N1-(3-(dimethylamino)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.442. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
Quinoline derivatives have been synthesized and utilized as fluorescent chemosensors, particularly for the detection of metal ions in aqueous solutions. A study demonstrated a synthesized quinoline moiety acting as a fluorophore for Zn2+ detection, highlighting its significant fluorescence enhancement upon interaction with Zn2+ ions, distinguishing Zn2+ from Cd2+ effectively (Y. S. Kim et al., 2016).
Antiproliferative Agents
Quinoline derivatives have also been evaluated for their antiproliferative activities against various cancer cell lines. One study synthesized 6-aryl-11-iminoindeno[1,2-c]quinoline derivatives, identifying compounds with potent antiproliferative effects, indicating potential applications in cancer research (C. Tseng et al., 2011).
Pharmacologically Relevant Compounds
The synthesis and structural characterization of pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties have been reported. These compounds, through regioselective synthesis, demonstrate significant potential in medicinal chemistry, showcasing diverse biological activities and structural versatility (Nicholas D. Watermeyer et al., 2009).
Antiviral Activity
The microwave-assisted synthesis of (quinazolin-4-ylamino)methylphosphonates has been explored, leading to the discovery of compounds displaying antiviral activity against the Tobacco mosaic virus (TMV). This innovative synthetic approach offers a rapid and efficient method to produce compounds with potential antiviral properties (Hui Luo et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with dimethylaminopropyl groups are known to be used to functionalize various pharmacologically active medicinally important compounds .
Mode of Action
The compound is likely to interact with its targets through a mechanism similar to other dimethylaminopropyl-containing compounds. For instance, N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide is commonly used in combination with N-hydroxysuccinimide (NHS) in carbodiimide coupling reactions to activate carboxyl groups for coupling with amines to form amides .
Biochemical Pathways
It’s known that dimethylaminopropyl-containing compounds can be used in the preparation of surfactants that exhibit biological activity against gram-positive and negative bacteria and fungi .
Pharmacokinetics
Similar compounds with dimethylaminopropyl groups are known to have good water and alcohol solubility .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide is known to be used in carbodiimide coupling reactions, which are typically carried out in aqueous solution at room temperature .
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-22(2)9-4-8-20-18(25)19(26)21-15-11-13-5-3-10-23-16(24)7-6-14(12-15)17(13)23/h11-12H,3-10H2,1-2H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDNJWYJPIOYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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